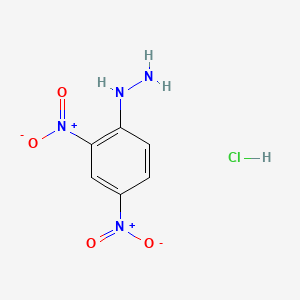

2,4-Dinitrophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,4-dinitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYFAZQODQZOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204505 | |

| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55907-61-4 | |

| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55907-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055907614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenylhydrazinium(1+) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0EL78CX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism: Nucleophilic Addition-Elimination

An In-depth Technical Guide to the Formation Mechanism of 2,4-Dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2,4-dinitrophenylhydrazones, a cornerstone reaction in qualitative organic analysis for the identification of aldehydes and ketones. This document details the underlying chemical principles, provides structured data for key compounds, outlines detailed experimental protocols, and presents visual diagrams to elucidate the reaction pathways and workflows.

The reaction between an aldehyde or a ketone and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often in the form of Brady's reagent, is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][2] The overall transformation involves the reaction of the carbonyl group (C=O) with the hydrazine (B178648) derivative to form a C=N bond in the resulting hydrazone, with the elimination of a water molecule.[2][3]

The reaction proceeds in two primary stages under acidic conditions:

-

Nucleophilic Addition: The terminal amino group (-NH₂) of the 2,4-DNPH molecule acts as a nucleophile.[4] The lone pair of electrons on this nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate known as a carbinolamine.[5][6]

-

Dehydration (Elimination): The carbinolamine intermediate is unstable and readily eliminates a molecule of water.[6][7] The acidic environment facilitates this step by protonating the hydroxyl group, converting it into a good leaving group (-OH₂⁺). Subsequent deprotonation of the nitrogen atom regenerates the acid catalyst and forms the stable 2,4-dinitrophenylhydrazone product, which is often a brightly colored crystalline solid.[5] The formation of this yellow, orange, or red precipitate serves as a positive test for the presence of an aldehyde or ketone.[3][8]

Caption: Overall reaction for 2,4-dinitrophenylhydrazone formation.

Caption: Step-by-step mechanism of hydrazone formation.

Quantitative Data

The utility of 2,4-dinitrophenylhydrazones in analytical chemistry stems from their characteristic physical properties, particularly their sharp melting points, which are unique to the parent aldehyde or ketone.

Table 1: Physical and Spectroscopic Properties of 2,4-Dinitrophenylhydrazine

| Property | Value | Reference(s) |

| Appearance | Red to orange crystalline solid | [6] |

| Molecular Formula | C₆H₆N₄O₄ | [9] |

| Molecular Weight | 198.14 g/mol | [9] |

| Melting Point | 197-200 °C | [6][10] |

| UV-Vis λmax (Methanol) | 363 nm, 267 nm | [4][9] |

| Key IR Peaks (cm⁻¹) | ~3324 (N-H stretch), ~1620 (C=C aromatic), ~1516 (Ar-NO₂ asymmetric), ~1329 (Ar-NO₂ symmetric), ~920 (N-N) | [4] |

| ¹H NMR (DMSO-d₆) δ (ppm) | ~11.0 (s, 1H, NH), ~9.0 (d, 1H, Ar-H), ~8.4 (dd, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~4.9 (s, 2H, NH₂) | [11] |

Table 2: Melting Points of Common 2,4-Dinitrophenylhydrazone Derivatives

The melting point of the purified hydrazone derivative is a critical data point for identifying the original carbonyl compound.

| Parent Carbonyl Compound | Derivative Melting Point (°C) |

| Aldehydes | |

| Ethanal (Acetaldehyde) | 168 |

| Propanal | 150 |

| Butanal | 123 |

| Pentanal | 107 |

| Hexanal | 104 |

| Heptanal | 108 |

| Benzaldehyde | 237 |

| Ketones | |

| Propanone (Acetone) | 126 |

| Butan-2-one | 117 |

| Pentan-2-one | 143 |

| Pentan-3-one | 156 |

| Hexan-2-one | 108 |

| Cyclopentanone | 146 |

| Cyclohexanone | 162 |

| Acetophenone | 237-239 |

(Data sourced from reference[8][12])

Experimental Protocols

Accurate identification requires careful execution of the synthesis and purification steps. The following protocols provide detailed methodologies for the preparation and characterization of 2,4-dinitrophenylhydrazone derivatives.

Caption: General experimental workflow for hydrazone synthesis.[5]

Preparation of Brady's Reagent (Phosphoric Acid Method)

This method is often preferred for its reduced hazards compared to using concentrated sulfuric acid.

-

Materials: 2,4-dinitrophenylhydrazine (0.5 g), 85% phosphoric(V) acid (~12-13 mL), ethanol (or IDA), 25 cm³ volumetric flask, magnetic stirrer.[5]

-

Procedure: a. Wear appropriate personal protective equipment (goggles, gloves). b. In a beaker, add 0.5 g of 2,4-DNPH to approximately 12-13 mL of 85% phosphoric(V) acid. c. Stir the mixture until the 2,4-DNPH has completely dissolved. This may take 10-15 minutes. d. Once dissolved, carefully transfer the solution to a 25 cm³ volumetric flask and make up to the total volume with ethanol. Stir to ensure a homogenous solution.[5]

Synthesis of the 2,4-Dinitrophenylhydrazone Derivative

-

Materials: Aldehyde or ketone sample, Brady's reagent, test tube or small flask, methanol (B129727) (if sample is a solid).

-

Procedure: a. Dissolve a small amount of the carbonyl compound (a few drops of liquid or ~10-20 mg of solid dissolved in a minimal amount of methanol) in a test tube. b. Add approximately 3-5 mL of Brady's reagent to the test tube. c. Shake the mixture vigorously. The formation of a yellow, orange, or red precipitate indicates a positive result. If no precipitate forms immediately, allow the mixture to stand for 15 minutes.[5]

Purification by Recrystallization

Purification is essential for obtaining an accurate melting point for identification.

-

Materials: Crude hydrazone precipitate, 95% ethanol, Erlenmeyer flasks, hot plate, Büchner funnel and filter flask, filter paper.[12]

-

Isolation of Crude Product: a. Collect the precipitated crystals from the synthesis step by vacuum filtration using a Büchner funnel. b. Wash the crystals on the filter paper with a small amount of cold 95% ethanol to remove residual acid and unreacted reagents.[5]

-

Recrystallization Procedure: a. Transfer the crude, washed solid to a clean Erlenmeyer flask. b. Add a minimum amount of hot 95% ethanol to the flask while gently heating and stirring, just enough to completely dissolve the solid.[12] c. If the solid is insoluble in a large volume of hot ethanol, a small amount of ethyl acetate (B1210297) can be added dropwise to aid dissolution.[5] d. Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. e. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[12] f. Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol, and allow them to air-dry on the filter paper.

-

Characterization: a. Transfer the dry, purified crystals to a capillary tube. b. Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range close to a literature value confirms the identity of the parent carbonyl compound.[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 6. researchgate.net [researchgate.net]

- 7. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. scribd.com [scribd.com]

- 10. scirp.org [scirp.org]

- 11. benchchem.com [benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

A Comprehensive Technical Guide to 2,4-Dinitrophenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction

2,4-Dinitrophenylhydrazine (B122626) hydrochloride (DNPH HCl) is a substituted hydrazine (B178648) compound of significant interest in analytical chemistry and organic synthesis. It is a salt of 2,4-dinitrophenylhydrazine, a red to orange solid.[1] This technical guide provides an in-depth overview of the physical and chemical properties of 2,4-Dinitrophenylhydrazine HCl, along with detailed experimental protocols for its application in the detection and characterization of carbonyl compounds. This reagent is particularly valuable for researchers, scientists, and professionals in drug development for the qualitative and quantitative analysis of aldehydes and ketones.[2]

Physical and Chemical Properties

The physical and chemical properties of 2,4-Dinitrophenylhydrazine and its hydrochloride salt are summarized below. These properties are crucial for the proper handling, storage, and application of this reagent.

Table 1: Physical and Chemical Properties of 2,4-Dinitrophenylhydrazine Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | (2,4-Dinitrophenyl)hydrazine hydrochloride | [4] |

| CAS Number | 55907-61-4 | [3] |

| Molecular Formula | C₆H₇ClN₄O₄ | [3] |

| Molecular Weight | 234.60 g/mol | [3] |

| Appearance | Pale yellow to brown powder | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in water and organic solvents | [5] |

| Stability | Sensitive to shock and friction, often supplied in a damp state to prevent explosion hazards when dry. | [5] |

Table 2: Physical and Chemical Properties of 2,4-Dinitrophenylhydrazine

| Property | Value | Reference(s) |

| Chemical Name | 2,4-Dinitrophenylhydrazine | [1] |

| Synonyms | 2,4-DNPH, Brady's reagent | [1] |

| CAS Number | 119-26-6 | |

| Molecular Formula | C₆H₆N₄O₄ | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| Appearance | Red to orange powder | [1] |

| Melting Point | 198 to 202 °C (decomposes) | [1] |

| Solubility in water | Slight | [1] |

| Stability | The dry form is sensitive to shock and friction. | [1] |

Chemical Reactivity and Mechanism

The primary utility of 2,4-Dinitrophenylhydrazine HCl lies in its reaction with aldehydes and ketones to form highly colored 2,4-dinitrophenylhydrazone derivatives. This reaction, commonly known as Brady's test, is a reliable method for the qualitative identification of carbonyl functionalities.[5][6]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield the stable hydrazone product.[7][8] Aromatic carbonyls typically produce red precipitates, while aliphatic carbonyls yield a more yellow-colored precipitate.[1]

It is important to note that 2,4-DNPH does not react with other carbonyl-containing functional groups such as carboxylic acids, amides, and esters. This is due to the resonance-associated stability of these functional groups, which would be lost upon the addition of a reagent to the carbonyl group.[1][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving 2,4-Dinitrophenylhydrazine HCl.

Preparation of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine used for the detection of aldehydes and ketones.

Materials:

-

2,4-Dinitrophenylhydrazine

-

Concentrated Sulfuric Acid

Procedure:

-

Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and a small amount of concentrated sulfuric acid.[9] The resulting solution is Brady's reagent.

Qualitative Test for Aldehydes and Ketones (Brady's Test)

This protocol outlines the procedure for detecting the presence of a carbonyl group in an unknown compound.

Materials:

-

Brady's reagent

-

Unknown compound (aldehyde or ketone)

-

Test tube

-

Methanol (if the unknown is a solid)

Procedure:

-

Add a few drops of the liquid aldehyde or ketone, or a solution of the solid compound in methanol, to the Brady's reagent in a test tube.[10]

-

A positive test is indicated by the formation of a bright yellow, orange, or red precipitate.[6]

Synthesis and Purification of 2,4-Dinitrophenylhydrazone Derivatives

The formation of a solid derivative allows for the identification of the specific aldehyde or ketone.

Synthesis:

-

Mix the carbonyl compound with an acidic solution of Brady's reagent in methanol.[11]

-

The resulting orange-colored crystalline solid, the 2,4-dinitrophenylhydrazone, will precipitate out of the solution.[11]

Purification (Recrystallization):

-

Filter the crude 2,4-dinitrophenylhydrazone precipitate from the reaction mixture.[11]

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.[12]

-

Allow the solution to cool slowly to room temperature, which promotes the formation of larger and purer crystals.[12]

-

Further cool the solution in an ice bath to maximize the precipitation of the purified crystals.[12]

-

Isolate the purified crystals by vacuum filtration using a Buchner funnel.[12]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]

-

Allow the crystals to air-dry.[12]

Characterization of 2,4-Dinitrophenylhydrazone Derivatives

The melting point of the purified derivative is a key physical property used for identification.

Procedure:

-

Place a small amount of the dry, purified crystals into a capillary tube.[9]

-

Determine the melting point range of the crystals using a calibrated melting point apparatus.[9]

-

Compare the observed melting point with a database of known melting points for 2,4-dinitrophenylhydrazone derivatives to identify the original aldehyde or ketone.[9][11]

Applications in Research and Drug Development

The reaction of 2,4-Dinitrophenylhydrazine with carbonyl compounds is a cornerstone of qualitative organic analysis.[13] Beyond simple detection, this methodology is employed for:

-

Quantitative Analysis: The colored 2,4-dinitrophenylhydrazone derivatives can be quantified using spectrophotometric methods, allowing for the determination of the concentration of carbonyl compounds in a sample.[2]

-

Chromatographic Analysis: The derivatization of carbonyl compounds with DNPH is widely used in high-performance liquid chromatography (HPLC) for their separation and quantification.[5][14]

-

Proteomics Research: 2,4-Dinitrophenylhydrazine has been utilized to detect the presence of carbonyl groups in proteins, which can be an indicator of oxidative stress.[15]

Safety and Handling

2,4-Dinitrophenylhydrazine and its hydrochloride salt are flammable solids and can be explosive when dry.[1] They are also sensitive to shock and friction. Therefore, it is crucial to handle these compounds with care, typically in a wetted form.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) before handling any chemical substances.

References

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H7ClN4O4 | CID 5463312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Buy this compound | 55907-61-4 [smolecule.com]

- 6. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 7. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

- 13. savemyexams.com [savemyexams.com]

- 14. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dettx.com [dettx.com]

An In-depth Technical Guide to Brady's Reagent: Composition, Preparation, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brady's reagent, a critical tool in the qualitative analysis of carbonyl compounds. The document details its composition, outlines various preparation protocols, and describes its application in the identification of aldehydes and ketones.

Core Composition of Brady's Reagent

Brady's reagent is a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which serves as the active component for detecting the carbonyl functional group (C=O) in aldehydes and ketones.[1][2] The reagent is typically prepared by dissolving DNPH in an alcoholic solvent, most commonly methanol (B129727) or ethanol (B145695), and is acidified with a strong acid, such as sulfuric acid or phosphoric acid, which acts as a catalyst.[1][2][3] The general composition is summarized below.

| Component | Chemical Name | Role |

| Active Reagent | 2,4-Dinitrophenylhydrazine (C₆H₆N₄O₄) | Reacts with carbonyl groups |

| Solvent | Methanol (CH₃OH) or Ethanol (C₂H₅OH) | Dissolves DNPH and the sample |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) | Catalyzes the reaction |

Experimental Protocols for Preparation

Several methods exist for the preparation of Brady's reagent. The choice of method may depend on safety considerations and the specific requirements of the analysis.

Preparation of 2,4-Dinitrophenylhydrazine (DNPH)

For researchers opting to synthesize DNPH in-house, a common method involves the reaction of hydrazine (B178648) with 2,4-dinitrochlorobenzene.[4]

Table 2.1: Reagents for the Synthesis of 2,4-Dinitrophenylhydrazine

| Reagent | Quantity |

| Hydrazine Sulfate (B86663) | 35 g (0.27 mole) |

| Potassium Acetate | 85 g (0.87 mole) |

| Water | 125 mL |

| Ethanol | 325 mL |

| 2,4-Dinitrochlorobenzene | 50.5 g (0.25 mole) |

Protocol:

-

Suspend hydrazine sulfate in 125 mL of hot water in a beaker.

-

While stirring, add potassium acetate. Boil the mixture for five minutes.

-

Cool the mixture to approximately 70°C and add 75 mL of ethanol.

-

Filter the solid with suction and wash with 75 mL of hot ethanol. The filtrate contains the hydrazine solution.

-

In a separate flask, dissolve 2,4-dinitrochlorobenzene in 250 mL of ethanol.

-

Add the prepared hydrazine solution to the 2,4-dinitrochlorobenzene solution.

-

Reflux the mixture with stirring for one hour. The product will begin to separate.

-

Cool the mixture, filter the resulting solid, and wash with 50 mL of warm alcohol (60°C) followed by 50 mL of hot water.

-

The resulting solid is 2,4-dinitrophenylhydrazine, which can be further purified by recrystallization if necessary.

Preparation of Brady's Reagent (Sulfuric Acid Method)

This is a traditional and widely used method for preparing Brady's reagent.

Table 2.2: Composition for Brady's Reagent (Sulfuric Acid Method)

| Reagent | Quantity (for ~100 mL) |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2.0 g |

| Concentrated Sulfuric Acid | 4.0 mL |

| Methanol | 30 mL |

| Water | 10 mL |

Protocol:

-

Carefully add 4 mL of concentrated sulfuric acid to 2.0 g of 2,4-dinitrophenylhydrazine in a beaker.

-

Cool the mixture in an ice bath.

-

Slowly add 30 mL of methanol to the cooled mixture while stirring.

-

Add 10 mL of water to the solution.

-

Gently heat the solution in a warm water bath until all the solid has dissolved. Do not boil.

-

The resulting clear, orange-red solution is Brady's reagent.

Improved and Safer Preparation of Brady's Reagent

An alternative method utilizes milder conditions, which can reduce hazards and may not require a final filtration step.[5]

Table 2.3: Composition for Improved Brady's Reagent Preparation

| Reagent | Quantity |

| 2,4-Dinitrophenylhydrazine (DNPH) | 3.0 g |

| Water | 20 mL |

| 95% Ethanol | 70 mL |

| Concentrated Sulfuric Acid | 15 mL |

Protocol:

-

To a 125-mL Erlenmeyer flask with a magnetic stir bar, add 3.0 g of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol.[5]

-

Place the flask in an ice bath and stir until the mixture cools to 10°C.[5]

-

With continued rapid stirring, slowly add 15 mL of concentrated sulfuric acid, maintaining the temperature below 20°C.[5]

-

Once the acid addition is complete, remove the ice bath and warm the flask on a stirrer-hotplate until the DNPH dissolves or the temperature reaches 60°C.[5]

-

Allow the solution to cool. If necessary, filter the reagent through a fritted funnel.[5]

Preparation of Brady's Reagent (Phosphoric Acid Method)

For enhanced safety, phosphoric acid can be used as an alternative to sulfuric acid. Methods using concentrated sulfuric acid and methanol are no longer recommended in some educational settings.[6]

Table 2.4: Composition for Brady's Reagent (Phosphoric Acid Method)

| Reagent | Quantity (for 25 mL) |

| 2,4-Dinitrophenylhydrazine (DNPH) | 0.5 g |

| 85% Phosphoric Acid | ~12-13 mL |

| Ethanol | to make up to 25 mL |

Protocol:

-

Add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric acid in a beaker.[6]

-

Stir the mixture until the DNPH has completely dissolved, which may take 10-15 minutes.[6]

-

Once dissolved, add ethanol to bring the total volume to 25 mL and stir to mix.[6]

Reaction Mechanism and Application

Brady's test is a qualitative method for identifying aldehydes and ketones. The reaction involves the nucleophilic addition of the -NH₂ group of DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone.[7]

A positive test is indicated by the formation of a yellow, orange, or red precipitate.[7] The color of the precipitate can provide a preliminary indication of the structure of the carbonyl compound; aromatic carbonyls tend to produce red precipitates, while aliphatic carbonyls typically yield yellow or orange precipitates.

Experimental Workflow for Carbonyl Identification

The identification of an unknown aldehyde or ketone using Brady's reagent follows a systematic workflow.

The melting point of the purified 2,4-dinitrophenylhydrazone derivative is a key characteristic used for identification.

Table 4.1: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives of Common Carbonyls

| Carbonyl Compound | Melting Point of Derivative (°C) |

| Methanal | 167[8] |

| Ethanal | 164[8] |

| Propanal | 156[8] |

| Butanal | 123[8] |

| Propanone | 126 |

| Butanone | 116 |

| Pentan-2-one | 144 |

| Pentan-3-one | 156 |

| Cyclohexanone | 162 |

| Benzaldehyde | 237 |

| Acetophenone | 250 |

Note: Melting points can vary slightly depending on the literature source and purity of the derivative.

Conclusion

Brady's reagent remains a valuable and reliable tool for the qualitative identification of aldehydes and ketones in research and development settings. Its straightforward preparation and the characteristic properties of the resulting derivatives provide a robust method for functional group analysis. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, scientists can effectively utilize Brady's test in their analytical workflows.

References

- 1. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. byjus.com [byjus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 7. ijrpc.com [ijrpc.com]

- 8. media.hachettelearning.com [media.hachettelearning.com]

An In-depth Technical Guide to the Reaction of 2,4-Dinitrophenylhydrazine with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2,4-dinitrophenylhydrazine (B122626) (DNPH) and carbonyl compounds, specifically aldehydes and ketones. It delves into the underlying reaction mechanism, kinetic and thermodynamic aspects, detailed experimental protocols, and applications in research and drug development, with a comparative analysis of the reactivity of aldehydes versus ketones.

Introduction

The reaction of 2,4-dinitrophenylhydrazine (DNPH) with aldehydes and ketones is a cornerstone of qualitative organic analysis. This condensation reaction results in the formation of brightly colored 2,4-dinitrophenylhydrazone precipitates, providing a simple and effective method for the detection of the carbonyl functional group.[1][2] The distinct melting points of these derivatives further allow for the identification of the specific aldehyde or ketone.[3]

Beyond its traditional use in identification, this reaction serves as a powerful tool in modern analytical techniques, including the quantitative analysis of carbonyl compounds in various matrices through methods like high-performance liquid chromatography (HPLC). This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the theoretical and practical aspects of the DNPH reaction with aldehydes and ketones.

Reaction Mechanism

The reaction between DNPH and an aldehyde or a ketone is a nucleophilic addition-elimination reaction, also known as a condensation reaction.[4][5][6] The reaction is typically acid-catalyzed.

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.[4][6]

-

Dehydration: The intermediate then undergoes an acid-catalyzed elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone, which is often a colored precipitate.[4][6]

dot

References

solubility of 2,4-Dinitrophenylhydrazine hydrochloride in different solvents

Technical Guide: Solubility of 2,4-Dinitrophenylhydrazine (B122626) Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-Dinitrophenylhydrazine hydrochloride (2,4-DNPH HCl). It includes a compilation of solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary analytical application.

Introduction

2,4-Dinitrophenylhydrazine (DNPH) is an organic compound widely used in analytical chemistry to qualitatively and quantitatively detect carbonyl groups found in aldehydes and ketones.[1][2] The hydrochloride salt, this compound, is often used to improve its handling and stability. Understanding its solubility in various solvents is critical for its effective use in derivatization reactions, particularly in fields like drug development and quality control where precise reaction conditions are paramount. This compound is a red to orange solid and is typically handled as a wet powder to mitigate its sensitivity to shock and friction.[3]

Solubility Data

The solubility of 2,4-Dinitrophenylhydrazine and its hydrochloride salt is influenced by the solvent's polarity, temperature, and pH. While precise quantitative data is not extensively published across a wide range of solvents, the following table summarizes available qualitative and semi-quantitative information.

| Solvent System | Solubility | Temperature | Notes | Source(s) |

| Water | Very slightly soluble / Limited | Standard | The free base has very low solubility in water.[1][4] | [1][4][5] |

| Ethanol (B145695) | Soluble / Slightly soluble | Standard | Often used as a solvent for reactions, sometimes with an acid catalyst.[1][4][5] | [1][4][5] |

| Acetone | Soluble | Standard | The free base is soluble in acetone.[1] | [1] |

| Hot Dilute Hydrochloric Acid (HCl) | Almost transparent solution | Hot | Indicates good solubility under these conditions.[6][7] | [6][7] |

| Methanol (with conc. HCl) | Soluble | 50°C | Used for preparing solutions for HPLC derivatization.[8] | [8] |

| Dimethylformamide (DMF) | Soluble | Room Temperature | A trace of concentrated HCl is used as a catalyst.[9] | [9] |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | Room Temperature | The reagent is highly soluble in DMSO, allowing for concentrated solutions.[9] | [9] |

| Diglyme | Readily Soluble | Standard | A good solvent for the free base.[4][5] | [4][5] |

| 50% Sulfuric Acid | 10 mg/mL | 25°C | This data is for the free base, 2,4-DNPH, not the hydrochloride salt.[10][11] | [10][11] |

Experimental Protocols

General Protocol for Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a general method for assessing the solubility of 2,4-DNPH HCl in a target solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Concentrated HCl or H₂SO₄ (if required)

-

Vials or test tubes

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Analytical balance

-

Heating plate (optional)

Methodology:

-

Preparation: Accurately weigh a small amount of 2,4-DNPH HCl (e.g., 10 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Mixing:

-

Cap the vial and vortex for 1-2 minutes at room temperature.

-

If the solid does not dissolve, place the vial on a magnetic stirrer for 30 minutes.

-

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

Incremental Addition: If the solid dissolved, add another weighed portion of 2,4-DNPH HCl and repeat the mixing process to determine the saturation point.

-

Effect of Acid/Heat:

-

Documentation: Record the observations, including the approximate concentration at which the solid dissolves, the solvent used, the temperature, and whether an acid catalyst was required.

Protocol for Preparing Brady's Reagent

Brady's reagent is a solution of 2,4-DNPH used to detect aldehydes and ketones.[3]

Methodology:

-

Add 3 grams of 2,4-dinitrophenylhydrazine to a 125-mL Erlenmeyer flask.[12]

-

Add 20 mL of water and 70 mL of 95% ethanol to the flask.[12]

-

Place the flask in an ice bath and stir the mixture until the temperature reaches 10°C.[12]

-

While maintaining rapid stirring and cooling, slowly add 15 mL of concentrated sulfuric acid.[12] Ensure the temperature does not exceed 20°C during addition.

-

Once the acid is added, remove the ice bath and warm the solution while stirring until the solid dissolves or the temperature reaches 60°C.[12]

-

Allow the solution to cool. If any solid remains, filter the solution before use.[12]

Visualization of Key Experimental Workflow

The primary application of dissolving 2,4-DNPH HCl is for the derivatization of carbonyl compounds. The resulting hydrazone is typically a colored precipitate, allowing for identification.[2][3] The workflow for this reaction, known as Brady's Test, is visualized below.

Caption: Workflow for the detection of carbonyls using Brady's Test.

This guide summarizes the essential solubility characteristics and handling protocols for this compound, providing a foundational resource for laboratory professionals. The provided data and methodologies are intended to facilitate the effective application of this reagent in research and analytical settings.

References

- 1. CAS 119-26-6: (2,4-Dinitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]

- 2. sjpas.com [sjpas.com]

- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. This compound CAS#: 55907-61-4 [chemicalbook.com]

- 7. 55907-61-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 55907-61-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. dettx.com [dettx.com]

- 11. 119-26-6 CAS MSDS (2,4-Dinitrophenylhydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Safety Precautions for Handling Dry 2,4-Dinitrophenylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide is intended for informational purposes for professionals trained in handling hazardous materials. Dry 2,4-Dinitrophenylhydrazine is a dangerous, shock-sensitive explosive. Under no circumstances should dry 2,4-Dinitrophenylhydrazine be handled, opened, or manipulated outside of a specialized environment by personnel trained in explosives handling. The primary safety protocol is to prevent the material from ever becoming dry. If dryness is suspected, treat it as an immediate and severe explosive hazard.

Introduction: The Dual Nature of 2,4-Dinitrophenylhydrazine (DNPH)

2,4-Dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent, is a substituted hydrazine (B178648) that serves as an invaluable tool in analytical chemistry.[1] It is widely used for the qualitative and quantitative identification of aldehydes and ketones, with which it forms characteristic colored precipitates known as 2,4-dinitrophenylhydrazones.[1][2][3][4] This reaction provides a reliable method for derivatizing carbonyl compounds for subsequent analysis, such as melting point determination, to identify the original compound.[2][3][4]

However, this utility is contrasted by a significant and potentially lethal hazard: in its dry state, DNPH is a friction and shock-sensitive explosive.[1][2][5][6][7] To mitigate this risk, DNPH is commercially supplied and stored as a wetted paste, typically containing at least 30% water, which desensitizes the compound.[1][8] The critical danger arises when stored DNPH is allowed to dry out, transforming it from a manageable reagent into a primary explosive. This guide provides a comprehensive overview of the hazards associated with dry DNPH and outlines the necessary precautions and emergency procedures.

Hazard Identification and Data

The primary hazard of DNPH stems from its explosive properties when dry. It is classified as a flammable solid and a desensitized explosive.[3] The presence of two nitro groups and a hydrazine moiety contributes to its thermal instability.

The fundamental properties of 2,4-Dinitrophenylhydrazine are summarized below.

| Property | Value | Citations |

| Chemical Formula | C₆H₆N₄O₄ | [5] |

| Molar Mass | 198.14 g/mol | [5] |

| Appearance | Red to orange crystalline solid | [3][5] |

| Solubility in Water | Slightly soluble | [5][7] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | [9] |

The explosive and thermal characteristics of DNPH are critical for understanding its risk profile. Dry DNPH is sensitive to mechanical shock, friction, and static discharge.[7][8]

| Hazard Property | Value / Observation | Citations |

| Hazard Class | Flammable Solid, Desensitized Explosive | [3][7] |

| Sensitivity | Sensitive to mechanical impact, friction, and static discharge when dry. | [7][8] |

| Melting Point | 198-202 °C (Decomposes) | [5][8] |

| Thermal Decomposition | Begins after melting; occurs as a three-step exothermic reaction. A weak shoulder is observed around 195°C. | [10][11] |

| Storage Requirement | Must be kept wetted (typically with >30% water) to reduce explosive hazard. | [1][8] |

Experimental Protocols and Workflows

Given the extreme danger, there are no recommended experimental protocols for the routine handling of dry DNPH. The only appropriate "protocols" are for risk assessment of stored material and emergency response if the material is suspected to be dry.

This workflow guides a user through the safe assessment of a container of DNPH.

References

- 1. benchchem.com [benchchem.com]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. grokipedia.com [grokipedia.com]

- 4. 2, 4-Dinitrophenylhydrazine - Molecule of the Month December 2016 - JSMol version [chm.bris.ac.uk]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. compoundchem.com [compoundchem.com]

- 7. dettx.com [dettx.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

The DNPH Method for Carbonyl Detection: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection and quantification of carbonyl compounds, such as aldehydes and ketones, are critical across a spectrum of scientific disciplines, from atmospheric chemistry to pharmaceutical stability testing. The 2,4-dinitrophenylhydrazine (B122626) (DNPH) method has stood as a cornerstone of carbonyl analysis for over a century. This technical guide provides an in-depth exploration of the historical development of the DNPH method, from its origins as a qualitative test to its current state as a highly sensitive quantitative technique coupled with modern chromatography. Detailed experimental protocols for both classical and contemporary applications are provided, alongside a comprehensive summary of quantitative data to aid in method selection and implementation.

Historical Development of the DNPH Method

The foundation of the DNPH method was laid in the late 19th and early 20th centuries. The reaction of hydrazine (B178648) derivatives with carbonyl compounds was first investigated by Purgotti in 1894. However, it was the seminal work of Oscar Lisle Brady and Gladys V. Elsmie in 1926 that established 2,4-dinitrophenylhydrazine as a robust and practical reagent for the identification of aldehydes and ketones.[1][2] Their method relied on the formation of brightly colored 2,4-dinitrophenylhydrazone precipitates, which possess sharp and characteristic melting points, allowing for the definitive identification of the parent carbonyl compound.[1] This simple, yet effective, qualitative test became a standard procedure in organic chemistry laboratories for decades.

The evolution of analytical instrumentation in the mid-20th century, particularly the advent of high-performance liquid chromatography (HPLC), marked a new era for the DNPH method. Researchers began to exploit the strong ultraviolet (UV) absorbance of the dinitrophenylhydrazone derivatives for quantitative analysis. This transition transformed the DNPH method from a purely qualitative identification tool into a highly sensitive and selective quantitative technique. Standardized methods, such as the U.S. Environmental Protection Agency (EPA) Method 8315A, were developed for the determination of carbonyl compounds in various environmental matrices.[3][4][5]

Further advancements in liquid chromatography, including the development of ultra-high-performance liquid chromatography (UHPLC), have continued to refine the DNPH method, offering faster analysis times, improved resolution, and lower detection limits.[2] Despite the emergence of other derivatizing agents and analytical techniques, the DNPH method remains one of the most widely used and reliable approaches for carbonyl analysis due to its robustness, sensitivity, and extensive historical validation.[6]

The Chemistry of the DNPH Reaction

The DNPH method is based on the acid-catalyzed nucleophilic addition-elimination reaction between 2,4-dinitrophenylhydrazine and a carbonyl compound (aldehyde or ketone). The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative.[7]

The resulting hydrazone is a highly conjugated system, which accounts for its characteristic yellow, orange, or red color and strong UV absorbance, typically around 360 nm.[1] The color intensity can vary, with aromatic carbonyls generally producing deeper red precipitates compared to the more yellow precipitates of aliphatic carbonyls.[8]

It is important to note that the formation of syn- and anti-isomers (E/Z isomers) of the hydrazones can occur, which may lead to peak splitting in chromatographic separations.[6] Method development often focuses on controlling the reaction conditions to favor the formation of a single isomer or achieving chromatographic separation of both.

Data Presentation: A Comparative Overview

The utility of the DNPH method is evident in the extensive data accumulated over its long history. The following tables provide a comparative summary of both classical melting point data for qualitative identification and modern performance data from HPLC/UHPLC methods for quantitative analysis.

Classical Method: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

This table presents a selection of melting points for the 2,4-dinitrophenylhydrazone derivatives of common aldehydes and ketones. These values have historically been used for the identification of unknown carbonyl compounds.

| Carbonyl Compound | 2,4-Dinitrophenylhydrazone Melting Point (°C) |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 126 |

| Benzaldehyde | 237 |

| Acetone | 126 |

| Propanone | 126 |

| Butanone | 115 |

| Cyclohexanone | 162 |

Note: Melting points can vary slightly depending on the literature source and the purity of the derivative.

Modern Method: Performance Data of HPLC/UHPLC Analysis

This table summarizes typical performance characteristics of modern HPLC and UHPLC methods for the quantitative analysis of carbonyl-DNPH derivatives. These parameters are crucial for assessing the suitability of the method for a specific application.

| Parameter | HPLC Method | UHPLC Method |

| Linearity (R²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 33.9 - 104.5 ng/mL | 0.12 - 0.38 mg/L |

| Limit of Quantification (LOQ) | 181.2 - 396.8 ng/mL | 0.45 - 1.04 mg/L |

| Precision (%RSD) | < 5% | < 11.5% |

| Accuracy (% Recovery) | 96.3 - 103.6% | Not specified |

Data compiled from various sources.[2][9][10] Specific values are method and analyte dependent.

Experimental Protocols

The following sections provide detailed methodologies for both the classical qualitative DNPH test and a modern quantitative HPLC-based analysis.

Classical Qualitative DNPH Test (Brady's Test)

This protocol is suitable for the rapid detection and identification of aldehydes and ketones in a sample.

4.1.1. Reagents

-

Brady's Reagent: Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5.0 mL of concentrated sulfuric acid. Cautiously add this solution, with stirring, to a mixture of 7.0 mL of water and 25 mL of 95% ethanol (B145695).[11]

-

Sample: The carbonyl compound to be tested.

-

95% Ethanol

4.1.2. Procedure

-

Dissolve 2-3 drops of the liquid sample or approximately 50 mg of the solid sample in 2 mL of 95% ethanol in a clean test tube.

-

Add 2 mL of Brady's reagent to the test tube.

-

Shake the mixture vigorously.

-

Observe the formation of a precipitate. A yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[11]

-

If no precipitate forms immediately, allow the mixture to stand for 15 minutes.

-

For identification, the precipitate can be collected by filtration, recrystallized from a suitable solvent (e.g., ethanol), and its melting point determined and compared to literature values.[12]

Quantitative Analysis by HPLC (Based on EPA Method 8315A)

This protocol outlines a standardized method for the quantitative determination of carbonyl compounds in aqueous samples.

4.2.1. Reagents and Materials

-

2,4-Dinitrophenylhydrazine (DNPH) Reagent: High purity, recrystallized DNPH. A typical derivatizing solution is prepared by dissolving DNPH in acetonitrile (B52724).[3]

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade.

-

Hydrochloric Acid (HCl): For pH adjustment.

-

Citrate (B86180) Buffer (pH 3)

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges.

-

HPLC System: Equipped with a UV detector.

-

Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

4.2.2. Procedure

-

Sample Preparation:

-

Collect an aqueous sample (e.g., 100 mL).

-

Add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1 with 6M HCl.[3]

-

-

Derivatization:

-

Add 6 mL of the DNPH reagent to the buffered sample.

-

Seal the container and heat at 40°C for 1 hour in an orbital shaker.[3]

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol (B129727) followed by reagent water through it.

-

Load the derivatized sample onto the SPE cartridge.

-

Wash the cartridge with reagent water to remove interferences.

-

Elute the DNPH-carbonyl derivatives from the cartridge with acetonitrile.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: UV detection at 360 nm.[13]

-

Quantification: Prepare a calibration curve using standard solutions of the target carbonyl-DNPH derivatives. The concentration of the carbonyls in the sample is determined by comparing the peak areas to the calibration curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical and procedural aspects of the DNPH method.

Chemical Reaction Pathway

Caption: The reaction of a carbonyl compound with DNPH to form a stable hydrazone.

Experimental Workflow: Classical Qualitative Analysis

Caption: Workflow for the qualitative detection and identification of carbonyls.

Experimental Workflow: Modern Quantitative HPLC Analysis

Caption: Workflow for the quantitative analysis of carbonyls using DNPH and HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. apps.thermoscientific.com [apps.thermoscientific.com]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. Analytical Method [keikaventures.com]

- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. savemyexams.com [savemyexams.com]

- 8. NEMI Method Summary - 8315A [nemi.gov]

- 9. mdpi.com [mdpi.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. monad.edu.in [monad.edu.in]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. ww2.arb.ca.gov [ww2.arb.ca.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 2,4-Dinitrophenylhydrazones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 2,4-dinitrophenylhydrazones (DNPHs), critical derivatives for the identification and characterization of aldehydes and ketones. This document details the synthesis, purification, and analysis of these compounds through various spectroscopic techniques, including UV-Vis, IR, NMR, and Mass Spectrometry. The information is intended to serve as a valuable resource for researchers in organic chemistry, analytical chemistry, and drug development.

Introduction

2,4-Dinitrophenylhydrazine (B122626) is a reagent used in a classic organic chemistry reaction known as Brady's test to qualitatively detect the carbonyl functionality of ketone and aldehyde functional groups. The reaction involves a nucleophilic addition of the 2,4-dinitrophenylhydrazine to the carbonyl group, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. These derivatives are typically yellow, orange, or red crystalline solids with sharp melting points, which can be used for the identification of the original carbonyl compound.[1][2] Modern spectroscopic techniques provide a more definitive characterization of these derivatives.

Synthesis and Purification

The formation of 2,4-dinitrophenylhydrazones is a condensation reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde. This is followed by a dehydration step to yield the final hydrazone product.[1][2]

General Synthesis of 2,4-Dinitrophenylhydrazones (Brady's Test)

This protocol outlines the general procedure for the synthesis of 2,4-dinitrophenylhydrazone derivatives from an aldehyde or ketone.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Concentrated Sulfuric Acid

-

Aldehyde or Ketone sample

-

Beaker

-

Stirring rod

Procedure:

-

Preparation of Brady's Reagent: Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 50 mL of methanol. Carefully and slowly add 2.0 mL of concentrated sulfuric acid dropwise while stirring.[2]

-

Reaction: In a separate beaker, dissolve a small amount of the aldehyde or ketone in a minimal amount of methanol.

-

Add the prepared Brady's reagent to the aldehyde or ketone solution.

-

Stir the mixture at room temperature. The formation of a yellow, orange, or red precipitate indicates the formation of the 2,4-dinitrophenylhydrazone. The reaction can be gently warmed to ensure completion.[2]

-

Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.[2]

Purification by Recrystallization

The crude 2,4-dinitrophenylhydrazone product can be purified by recrystallization to obtain a product with a sharp melting point, which is crucial for identification.

Materials:

-

Crude 2,4-dinitrophenylhydrazone

-

Ethanol (B145695) (95%) or Ethyl Acetate

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol (or another suitable solvent like ethyl acetate) to the flask to dissolve the crystals completely.[1]

-

Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.[3]

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

-

Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.[1]

-

Dry the crystals, for example by air-drying on the filter paper by drawing air through them for a few minutes.[3]

Spectroscopic Properties and Data

The extended conjugation in 2,4-dinitrophenylhydrazones, which encompasses both aromatic rings and the hydrazone linkage, gives rise to their characteristic spectroscopic properties.

UV-Visible Spectroscopy

The formation of the hydrazone derivative shifts the absorption maximum to the visible region, allowing for sensitive spectrophotometric measurement.[2] The exact position of the maximum absorption (λmax) is dependent on the structure of the parent aldehyde or ketone.

| Parent Carbonyl | Solvent | λmax (nm) |

| General | Methanol or Ethanol | 353 - 385 |

| Benzaldehyde | Ethanol | 235, 353[4] |

| 2,4-Dinitrophenylhydrazine (reagent) | Methanol | 351[5] |

| Glutaraldehyde-DNPhydrazone | Not Specified | 351[5] |

Infrared (IR) Spectroscopy

The IR spectra of 2,4-dinitrophenylhydrazones show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3280 - 3350 |

| Aromatic C-H | Stretching | 3050 - 3150 |

| C=N | Stretching | 1600 - 1650 |

| C=C (Aromatic) | Stretching | 1580 - 1620 |

| Ar-NO₂ | Asymmetric Stretching | 1500 - 1550 |

| Ar-NO₂ | Symmetric Stretching | 1320 - 1360 |

| C-N | Stretching | 1130 - 1150 |

Data for Benzaldehyde 2,4-dinitrophenylhydrazone shows peaks at 3287 cm⁻¹ (N-H), 3090 cm⁻¹ (Aromatic C-H), 1744 cm⁻¹ (C=N), 1620 cm⁻¹ (C=C), 1516 cm⁻¹ (Ar-NO₂ asymmetric), 1329 cm⁻¹ (Ar-NO₂ symmetric), and 1136 cm⁻¹ (C-NH).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2,4-dinitrophenylhydrazones. The chemical shifts are influenced by the substituents on both the phenyl ring and the original carbonyl compound.

¹H NMR of 2,4-Dinitrophenylhydrazine in Acetone:

-

7.90 ppm (doublet): Aromatic H

-

8.35 ppm (doublet): Aromatic H

-

8.90 ppm (singlet): Aromatic H

-

10.80 ppm (singlet): N-H proton

-

2.82 ppm: NH₂ protons[7]

¹H NMR of (E)-1-(2-(2,4-Dinitrophenyl)hydrazono)-2-methylpropan-2-ol:

-

11.31 ppm (s, 1H): NH

-

8.84 ppm (d, J = 2.7 Hz, 1H): Aromatic H

-

8.35 ppm (dd, J = 9.6, 2.7 Hz, 1H): Aromatic H

-

8.01 ppm (s, 1H): N=CH

-

7.90 ppm (d, J = 9.6 Hz, 1H): Aromatic H

-

5.15 ppm (s, 1H): OH

-

1.33 ppm (s, 6H): CH₃[8]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the 2,4-dinitrophenylhydrazone derivatives, aiding in their identification. The fragmentation is often characterized by the cleavage of the N-N bond.[9]

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| Acetophenone 2,4-dinitrophenylhydrazone | 300.27 | Varies with instrumentation |

| Propanone 2,4-dinitrophenylhydrazone | Not Specified | 152.0, 163.1, 179.0 (diagnostic for DNPH-modified peptides in negative ion mode ESI)[10] |

Experimental Protocols for Spectroscopic Analysis

UV-Vis Spectroscopy

Sample Preparation:

-

Accurately weigh a known mass of the purified 2,4-dinitrophenylhydrazone.

-

Dissolve it in a known volume of a suitable spectrophotometric grade solvent (e.g., methanol or ethanol) in a volumetric flask to prepare a stock solution of known concentration.[2]

-

Prepare a series of dilutions from the stock solution to create working standards of varying concentrations.

Analysis:

-

Use a quartz cuvette for the analysis.

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert Law.[2]

-

To analyze an unknown sample, prepare its 2,4-dinitrophenylhydrazone derivative, dissolve a known mass in a known volume of the solvent, and measure its absorbance. The concentration can be determined from the calibration curve.[2]

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of the solid 2,4-dinitrophenylhydrazone sample in an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder for infrared spectrophotometry.

-

Triturate the mixture rapidly, taking precautions to avoid moisture absorption, until a fine, homogeneous powder is obtained.[11]

-

Place the mixture in a suitable die and compress it with a press to form a thin, transparent pellet.[11]

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy

Sample Preparation:

-

Dissolve a few milligrams of the purified 2,4-dinitrophenylhydrazone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

If the sample contains insoluble particles, it can be filtered using a syringe filter or a Pasteur pipette with a cotton plug.

Analysis:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

LC-MS Analysis

Sample Preparation:

-

For a 20 mL sample solution, add 50 µL of aqueous hydrochloric acid (1 mol/L) and 30 mL of a DNPH solution in acetonitrile (B52724) (2.3 g/L).

-

Heat the solution at 60°C in a water bath and then let it stand at room temperature overnight.

-

Dilute 1 mL of the reaction solution to 20 mL with an acetonitrile/water (3/2) solution.[12][13]

LC-MS/MS Conditions (Example for Acetone-DNPH):

-

Column: 150 mm x 2.1 mm i.d. Inters WP300 C₁₈ (5 µm)

-

Mobile Phase: Water/acetonitrile (6/4) at 0.2 mL/min

-

Oven Temperature: 40°C

-

Injection Volume: 10 µL

-

Ionization Mode: ESI/negative

-

Ionization Voltage: 4.5 kV

Visualizations

Caption: Experimental workflow for the synthesis, purification, and characterization of 2,4-dinitrophenylhydrazones.

Caption: Reaction mechanism for the formation of a 2,4-dinitrophenylhydrazone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

- 12. longdom.org [longdom.org]

- 13. longdom.org [longdom.org]

The Electrophilic Heart of the Carbonyl: A Technical Guide to the DNPH Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between 2,4-dinitrophenylhydrazine (B122626) (DNPH) and carbonyl compounds stands as a cornerstone of organic analytical chemistry. This technical guide delves into the core of this reaction: the electrophilic character of the carbonyl carbon. Understanding the factors that govern this electrophilicity is paramount for researchers in drug development and related scientific fields, as it dictates the reactivity and, consequently, the detectability of aldehydes and ketones. This document provides a comprehensive overview of the reaction mechanism, factors influencing carbonyl reactivity, detailed experimental protocols for quantitative analysis, and the application of this chemistry in the context of cellular signaling and oxidative stress.

The Electrophilic Nature of the Carbonyl Carbon

The carbonyl group (C=O) is characterized by a significant polarization of the carbon-oxygen double bond. Oxygen, being more electronegative than carbon, draws electron density towards itself, resulting in a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the carbonyl carbon.[1][2][3] This electron deficiency renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. The DNPH reaction is a classic example of a nucleophilic addition-elimination reaction, where the lone pair of electrons on the terminal nitrogen of the DNPH molecule initiates the attack on this electrophilic carbon.[4]

Several factors modulate the electrophilic character of the carbonyl carbon and thus the reactivity towards DNPH:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl group enhance its electrophilicity by further delocalizing the positive charge, thereby increasing the reaction rate. Conversely, electron-donating groups diminish the electrophilicity by stabilizing the partial positive charge, making the carbonyl less reactive.

-

Steric Hindrance: Bulky substituents around the carbonyl group can physically impede the approach of the nucleophilic DNPH molecule, slowing down the reaction rate. This is why aldehydes are generally more reactive than ketones, as the smaller hydrogen atom in aldehydes presents less steric hindrance compared to the alkyl or aryl groups in ketones.[5]

-

Resonance: Resonance effects can also influence electrophilicity. For instance, in conjugated systems like α,β-unsaturated aldehydes and ketones, resonance can delocalize the partial positive charge, potentially affecting reactivity. Aromatic carbonyls yield red precipitates with DNPH, while aliphatic carbonyls typically produce a more yellow precipitate.[6]

-

Acid Catalysis: The DNPH reaction is typically carried out in an acidic medium. Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

The DNPH Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism, also known as a condensation reaction.[4]

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group of 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Dehydration: The intermediate then undergoes dehydration (elimination of a water molecule) to form a stable 2,4-dinitrophenylhydrazone, which is a brightly colored precipitate.[6]

The overall reaction is as follows:

R(R')C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=C(R')R + H₂O[6]

Quantitative Analysis of Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon can be indirectly quantified by studying the kinetics of the DNPH reaction. Furthermore, computational methods provide insights into the electronic properties of carbonyl compounds.

Relative Reaction Rates

Studies have shown that the reaction rates of carbonyl compounds with DNPH vary depending on their structure. The general order of reactivity is formaldehyde (B43269) > other aldehydes > ketones. This is consistent with the principles of lower steric hindrance and higher electrophilicity for simpler aldehydes.

| Carbonyl Compound | Relative Reaction Rate with DNPH |

| Formaldehyde | > Acetaldehyde |

| Acetaldehyde | >> Acetone (B3395972) |

Table 1: Relative reaction rates of selected carbonyl compounds with DNPH. Data compiled from multiple sources.[8][9][10]

Computational Data: Mulliken Partial Charges

Computational chemistry provides a means to quantify the partial positive charge on the carbonyl carbon. A higher positive charge correlates with greater electrophilicity. The following table presents calculated Mulliken partial charges for a selection of aldehydes and ketones. Protonation of the carbonyl oxygen significantly increases the partial positive charge on the carbonyl carbon, thereby "activating" the electrophile.[11]

| Carbonyl Compound | Mulliken Partial Charge on Carbonyl Carbon |

| Butanal | 0.367 |

| Propanal | 0.372 |

| Acetaldehyde | Not explicitly stated, but protonated form is 0.404 |

| Acetone | 0.443 |

| 2-Butanone | 0.378 |

| Protonated Acetaldehyde | 0.404 |

| Protonated Propanal | 0.449 |

| Protonated Butanal | 0.41 |

| Protonated Acetone | 0.512 |

| Protonated 2-Butanone | 0.537 |

Table 2: Calculated Mulliken partial charges on the carbonyl carbon of various aldehydes and ketones, and their protonated forms.[11]

Experimental Protocols for Quantitative Analysis

The DNPH reaction is widely used for the quantitative analysis of carbonyl compounds in various matrices. High-performance liquid chromatography (HPLC) and spectrophotometry are the most common detection methods.

HPLC Analysis of Carbonyl-DNPH Derivatives

This method is highly sensitive and specific, making it suitable for trace-level analysis.

Methodology:

-

Derivatization: A measured volume of the sample containing carbonyl compounds is reacted with an excess of DNPH solution (often in an acidic acetonitrile (B52724) or water/acetonitrile mixture). The reaction is typically allowed to proceed for a specific time at a controlled temperature.[12]

-

Extraction (if necessary): For complex matrices, the formed DNPH derivatives may be extracted using a solid-phase extraction (SPE) cartridge.[13]

-

HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase, such as acetonitrile and water, is commonly used to separate the different carbonyl-DNPH derivatives.[14][15][16]

-

Detection: The eluting derivatives are detected using a UV-Vis detector, typically at a wavelength of around 360 nm.[12][17]

-

Quantification: The concentration of each carbonyl compound is determined by comparing the peak area of its DNPH derivative to a calibration curve prepared from standards of known concentrations.[15]

Spectrophotometric Assay for Protein Carbonylation

The DNPH reaction is a widely used method to measure protein carbonylation, a marker of oxidative stress.

Methodology:

-

Protein Preparation: The protein sample is prepared and its concentration is determined.

-

DNPH Derivatization: The protein sample is incubated with DNPH in an acidic solution to form protein-bound dinitrophenylhydrazones.[18][19]

-

Precipitation and Washing: The derivatized proteins are precipitated (e.g., with trichloroacetic acid) and washed to remove excess DNPH.

-

Solubilization: The protein pellet is redissolved in a suitable buffer (e.g., containing guanidine (B92328) hydrochloride or sodium hydroxide).[20]

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for the dinitrophenylhydrazone adducts (typically around 370 nm).[21] A modification of the assay involves adding NaOH to shift the maximum absorbance to 450 nm, which can reduce interference from unreacted DNPH.[20]

-

Calculation: The carbonyl content is calculated using the molar extinction coefficient of DNPH.

Application in Cell Signaling: Protein Carbonylation as a Marker of Oxidative Stress

While the DNPH reaction itself is not a signaling pathway, its application in detecting protein carbonylation provides a crucial tool for studying cellular signaling events related to oxidative stress. Reactive oxygen species (ROS) can lead to the oxidation of amino acid side chains in proteins, resulting in the formation of carbonyl groups.[22] This irreversible modification can lead to a loss of protein function and has been implicated in various diseases and aging.[19]

The DNPH assay allows for the quantification of this oxidative damage. Increased levels of protein carbonylation, as measured by the DNPH method, can indicate the activation of signaling pathways that generate ROS or the impairment of cellular antioxidant defense mechanisms.[22] For example, the measurement of protein carbonylation has been used to study signaling cascades initiated by factors like endothelin-1.[22]

Conclusion

The electrophilic character of the carbonyl carbon is the driving force behind the DNPH reaction, a powerful tool in the arsenal (B13267) of researchers and scientists. By understanding the electronic and steric factors that govern this reactivity, it is possible to predict and explain the outcomes of reactions with aldehydes and ketones. The quantitative methods detailed in this guide, including HPLC and spectrophotometric assays, provide robust means to measure carbonyl compounds in a variety of contexts, from environmental analysis to the study of cellular signaling in drug development. The continued application of the DNPH reaction underscores its enduring importance in chemical and biological sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. csus.edu [csus.edu]

- 13. unitedchem.com [unitedchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. apps.thermoscientific.com [apps.thermoscientific.com]

- 16. agilent.com [agilent.com]

- 17. epa.gov [epa.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]